5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785901
InChI: InChI=1S/C14H13N5O2S2/c1-8-5-9(2)17-13(16-8)22-6-10-3-4-11(21-10)12(20)18-14-19-15-7-23-14/h3-5,7H,6H2,1-2H3,(H,18,19,20)
SMILES:
Molecular Formula: C14H13N5O2S2
Molecular Weight: 347.4 g/mol

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC14785901

Molecular Formula: C14H13N5O2S2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide -

Specification

Molecular Formula C14H13N5O2S2
Molecular Weight 347.4 g/mol
IUPAC Name 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C14H13N5O2S2/c1-8-5-9(2)17-13(16-8)22-6-10-3-4-11(21-10)12(20)18-14-19-15-7-23-14/h3-5,7H,6H2,1-2H3,(H,18,19,20)
Standard InChI Key SDBDITCBYMYJJK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=CS3)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A furan ring at position 2, functionalized with a carboxamide group.

  • A 1,3,4-thiadiazole moiety linked to the carboxamide nitrogen.

  • A 4,6-dimethylpyrimidine group connected via a sulfanylmethyl bridge to the furan ring.

This configuration enables diverse electronic interactions, including π-π stacking, hydrogen bonding, and sulfur-mediated nucleophilic reactivity. The pyrimidine and thiadiazole rings contribute aromatic stability, while the furan ring’s electron-rich nature facilitates electrophilic substitutions.

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₄H₁₃N₅O₂S₂
Molecular Weight347.4 g/mol
IUPAC Name5-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Canonical SMILESCC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=CS3)C
PubChem CID71707614

The compound’s solubility is enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO), while its logP value (~2.1) suggests moderate lipophilicity, favoring membrane permeability.

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential reactions to assemble the heterocyclic components:

  • Furan-2-carboxylic Acid Derivatization: Activation of the carboxylic acid group using thionyl chloride, followed by coupling with 1,3,4-thiadiazol-2-amine to form the carboxamide.

  • Sulfanylmethyl Bridge Formation: Reaction of 4,6-dimethylpyrimidine-2-thiol with chloromethylfuran under basic conditions (e.g., K₂CO₃ in DMF).

Reaction Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact
Temperature60–80°CEnhances nucleophilic substitution
SolventDMSO or EthanolImproves reactant solubility
CatalystTriethylamineNeutralizes HCl byproducts

Side reactions, such as over-alkylation of the pyrimidine thiol, are mitigated by controlled stoichiometry and stepwise purification via column chromatography.

Comparative Structural Analogues

Analogue Efficacy

The compound’s unique sulfanylmethyl bridge confers superior activity compared to analogues:

AnalogueAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
5-Methyl-N-(thiazol-2-yl)furan-2-carboxamide64–12845–60
Pyrimidine-free derivative>256>100

The pyrimidine-thiadiazole synergy enhances target affinity and metabolic stability.

Future Research Directions

Pharmacokinetic Studies

  • ADME Profiling: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Metabolite Identification: LC-MS/MS analysis to detect sulfur oxidation products.

Formulation Development

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance solubility.

  • Topical Gels: For localized anti-inflammatory applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator